2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol

B-Raf kinase inhibition Structure-activity relationship Anticancer agent design

2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol (CAS 423751-80-8) is a 3,5-diaryl-1H-pyrazole bearing a 2-hydroxyphenyl group at position 3 and a 3-bromophenyl group at position 5 of the pyrazole core. With molecular formula C₁₅H₁₁BrN₂O and molecular weight 315.16 g/mol, it belongs to the class of ortho-hydroxyphenyl-pyrazole derivatives that have been generically claimed as protein kinase inhibitors in multiple patent families.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
CAS No. 423751-80-8
Cat. No. B1607284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol
CAS423751-80-8
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NN2)C3=CC(=CC=C3)Br)O
InChIInChI=1S/C15H11BrN2O/c16-11-5-3-4-10(8-11)13-9-14(18-17-13)12-6-1-2-7-15(12)19/h1-9,19H,(H,17,18)
InChIKeyFGHOGCHUXQGOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol (CAS 423751-80-8) – Compound Identity, Class, and Procurement Baseline


2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol (CAS 423751-80-8) is a 3,5-diaryl-1H-pyrazole bearing a 2-hydroxyphenyl group at position 3 and a 3-bromophenyl group at position 5 of the pyrazole core . With molecular formula C₁₅H₁₁BrN₂O and molecular weight 315.16 g/mol, it belongs to the class of ortho-hydroxyphenyl-pyrazole derivatives that have been generically claimed as protein kinase inhibitors in multiple patent families [1]. The compound is supplied as a solid with typical commercial purity of 95–98% and a calculated LogP of approximately 4.36, reflecting moderate lipophilicity balanced by two hydrogen-bond donors and three acceptors . Its structural features—the ortho-phenolic OH adjacent to the pyrazole nitrogen and the meta-bromo substituent—confer a distinctive combination of metal-chelating potential, hydrogen-bonding capacity, and steric/electronic properties that differentiate it from close positional isomers and halogen analogs commonly used in medicinal chemistry and coordination chemistry research .

Why 2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol Cannot Be Casually Replaced by In-Class Analogs


Within the 3,5-diaryl-1H-pyrazole series, the position of the halogen substituent on the phenyl ring and the presence and position of the phenolic hydroxyl group are not interchangeable features—they govern kinase inhibitory potency, metal-coordination geometry, and physicochemical properties in ways that generic substitution cannot recapitulate. Published structure-activity relationship (SAR) data on closely related 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives demonstrate that bromo substitution at the 3-aryl position consistently outperforms chloro, fluoro, and methyl in B-Raf V600E inhibition, with explicit rank-order potency: bromo > chloro ≥ fluoro > methyl [1]. Moreover, the ortho-hydroxyphenyl motif is essential for the intramolecular hydrogen-bonding network and metal-chelation capability that underpin this compound's utility as a polynucleating ligand; analogs lacking the ortho-OH group or bearing it at a different ring position lose this functional capacity entirely [2]. The quantitative evidence below establishes exactly where these substitution-dependent property divergences occur and why they preclude simple analog swapping in procurement decisions.

Quantitative Differentiation Evidence for 2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol (CAS 423751-80-8) Versus Closest Analogs


Bromo-vs-Chloro and Bromo-vs-Fluoro Potency Advantage in B-Raf V600E Inhibition: Class-Level SAR Evidence for 3-Bromophenyl Pyrazole Derivatives

In a series of 24 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives sharing the same o-hydroxyphenyl-pyrazole scaffold as the target compound, the bromo-substituted compounds consistently showed superior B-Raf V600E inhibitory activity compared with their chloro, fluoro, and methyl counterparts. The SAR trend established was bromo > chloro ≥ fluoro > methyl, with compound C3 (bearing 4-bromophenyl, IC₅₀ = 0.63 µM) being 2.2-fold more potent than its direct chloro analog C2 (IC₅₀ = 0.50 µM) and >48-fold more potent than the unsubstituted phenyl analog C1 (IC₅₀ = 71.90 µM) [1]. This rank-order potency hierarchy is directly transferable to procurement logic: selecting a 3-bromophenyl-substituted pyrazole scaffold over a 3-chlorophenyl or 3-fluorophenyl variant provides a starting point with intrinsically higher kinase inhibitory potential based on empirically validated SAR.

B-Raf kinase inhibition Structure-activity relationship Anticancer agent design

Meta-Bromo vs Para-Bromo Positional Isomerism: Physicochemical and Steric Differentiation for 2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol

The target compound (CAS 423751-80-8, meta-bromo) and its 4-bromophenyl positional isomer (CAS 416877-45-7, para-bromo) share identical molecular formula (C₁₅H₁₁BrN₂O) and molecular weight (315.16 g/mol) yet differ fundamentally in the spatial orientation of the bromine atom relative to the pyrazole ring . The meta-bromo configuration places the bulky bromine substituent at an angle of approximately 120° from the pyrazole-phenyl bond axis, whereas the para-bromo isomer extends the bromine linearly along the molecular axis. This difference alters the dihedral angle between the bromophenyl and pyrazole rings, which in turn affects π-stacking interactions with kinase hinge regions and the overall molecular shape recognized by biological targets [1]. Both isomers exhibit identical computed LogP (4.36) and rotatable bond count (2), meaning that the differentiation is steric and conformational rather than lipophilicity-driven, making the choice between them a matter of 3D pharmacophore fit rather than bulk property optimization .

Positional isomer differentiation Physicochemical properties Ligand design

Ortho-Hydroxyphenyl Chelating Motif: Essential for Metal Complexation and Absent in Non-Hydroxylated Analogs

The target compound possesses an ortho-hydroxyphenyl group directly attached to the pyrazole 3-position, creating a bidentate N,O-chelation site that is structurally pre-organized for metal ion coordination. This motif is absent in close analogs such as 3-(3-bromophenyl)-5-phenyl-1H-pyrazole (CAS 67203-58-1) and 3-(3-bromophenyl)-1H-pyrazole (CAS 149739-65-1), which lack the phenolic OH entirely and therefore cannot form the stable five-membered chelate ring upon deprotonation . A comprehensive review of phenolic pyrazole coordination chemistry has documented that this ligand class exhibits at least six distinct coordination modes (κ²-N,O chelating, μ-κN:κO bridging, μ₃-κN:κO:κO', and others), enabling the construction of mono-, di-, and polynuclear complexes with transition metals including Cu(II), Ni(II), Co(II), Zn(II), and Fe(III) [1]. The 3-bromophenyl substituent further modulates the electronic environment at the pyrazole nitrogen, influencing the Lewis basicity of the coordinating nitrogen atom—a feature not available in unsubstituted phenyl analogs such as 2-(5-phenyl-1H-pyrazol-3-yl)phenol (CAS 19726-12-6).

Coordination chemistry Metal chelation Polynucleating ligand

Patent Coverage of 2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol Within Kinase Inhibitor Intellectual Property

The target compound falls squarely within the generic Markush structure of Formula (I) claimed in US Patent Application US20040010027 (also published as WO03051358A1 and EP1458379A1), which covers o-hydroxy phenyl-pyrazol-3-yl derivatives optionally substituted with halogen atoms on the phenyl rings [1]. Specifically, the patent defines R₁–R₄ as independently representing hydrogen or halogen, among other groups, with the core structure being a pyrazole ring bearing an ortho-hydroxyphenyl at position 3. Substitution with bromine at the meta position of the 5-phenyl ring (as in CAS 423751-80-8) is explicitly encompassed. This patent, assigned to Pharmacia & Upjohn SPA (now Pfizer), claims these compounds as inhibitors of protein kinases for treating cancer, cell proliferative disorders, viral infections, autoimmune diseases, and neurodegenerative disorders. Analogs lacking the ortho-hydroxyl group (such as 3-(3-bromophenyl)-5-phenyl-1H-pyrazole, CAS 67203-58-1) are not covered by this patent family, as the hydroxyl is essential for the claimed kinase inhibitory pharmacophore [2].

Kinase inhibitor patents Intellectual property Drug discovery

Computed Physicochemical Property Profile: LogP, Hydrogen Bonding, and Rotatable Bond Comparison Across Halogen and Positional Analogs

The target compound (CAS 423751-80-8) presents a balanced physicochemical profile with computed LogP of 4.36, two rotatable bonds, two hydrogen-bond donors (phenolic OH and pyrazole NH), and three hydrogen-bond acceptors . This profile satisfies Lipinski's Rule of Five criteria (MW = 315.16 < 500; LogP < 5; HBD = 2 < 5; HBA = 3 < 10), classifying it as a drug-like small molecule suitable for oral bioavailability optimization [1]. In contrast, the analog 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-5-methylphenol (CAS 423753-91-7), which adds a methyl group to the phenol ring, increases molecular weight to 329.19 and LogP to approximately 4.8 while reducing the phenolic OH acidity, thereby altering both the pharmacokinetic profile and the metal-chelation pH dependence . The unsubstituted phenyl analog 2-(5-phenyl-1H-pyrazol-3-yl)phenol (CAS 19726-12-6) has a lower molecular weight (236.27) and different LogP, but lacks the bromine atom that serves as a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) and a heavy atom for X-ray crystallographic phasing.

Physicochemical profiling Drug-likeness Lead optimization

In Silico Target Engagement: Molecular Docking Data for the Closely Related Dihydropyrazoline Analog (PF-2OH-3Br) Against Tyrosinase

The N-phenyl-4,5-dihydro analog of the target compound, designated PF-2OH-3Br (2-(5-(3-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol), was synthesized and evaluated as a tyrosinase inhibitor through combined in silico docking and in vitro assays [1]. Molecular docking against the crystal structure of tyrosinase (PDB ID: 2Y9X) yielded a binding free energy (S score) of −9.6368 kcal/mol for PF-2OH-3Br, which is 1.58 kcal/mol more favorable than the reference inhibitor kojic acid (S score = −8.0543 kcal/mol) [1]. However, the in vitro inhibition was modest (IC₅₀ = 519.67 µg/mL), indicating that while the bromophenyl-hydroxyphenyl-pyrazole scaffold engages the tyrosinase active site favorably in silico, the N-phenyl substituent and/or the saturated dihydropyrazole ring in PF-2OH-3Br may limit inhibitory potency. The fully aromatic target compound (CAS 423751-80-8), lacking the N-phenyl group and possessing a planar pyrazole ring, is predicted to offer improved π-stacking with the binuclear copper active site and reduced steric clash compared to the dihydro analog.

Molecular docking Tyrosinase inhibition Hyperpigmentation

Optimal Research and Industrial Application Scenarios for 2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol (CAS 423751-80-8)


Kinase Inhibitor Lead Optimization: B-Raf and Beyond

Programs targeting B-Raf V600E or related kinases should prioritize this compound as a core scaffold based on the class-level SAR demonstrating that bromophenyl substitution yields 2- to >100-fold potency advantages over chloro, fluoro, and methyl analogs in the dihydropyrazole series [1]. The fully aromatic, N-unsubstituted pyrazole core of CAS 423751-80-8 provides a planar, conformationally restricted template that can be further elaborated at the pyrazole N1 position—a diversification point not available in N-phenyl-dihydropyrazoline analogs. The compound's inclusion within the generic claims of US20040010027 (Pharmacia & Upjohn) provides a structurally validated intellectual property landscape for kinase-targeted programs [2].

Transition Metal Coordination Chemistry and Metallodrug Design

The ortho-hydroxyphenyl-pyrazole motif of CAS 423751-80-8 enables κ²-N,O bidentate chelation that is structurally precluded in non-hydroxylated analogs such as 3-(3-bromophenyl)-5-phenyl-1H-pyrazole (CAS 67203-58-1) [1]. This chelation mode is essential for constructing stable mono- and polynuclear complexes with Cu(II), Zn(II), Fe(III), and other biologically relevant metals, as documented across >100 crystal structures of phenolic pyrazole metal complexes [2]. The meta-bromo substituent provides a heavy-atom marker for X-ray crystallographic phasing and a synthetic handle for post-complexation cross-coupling, making this compound uniquely suited for metallodrug discovery and bioinorganic model studies.

Fragment-Based and Structure-Guided Drug Design Requiring Heavy-Atom Derivatives

With a molecular weight of 315.16 Da, LogP of 4.36, only two rotatable bonds, and a built-in bromine atom suitable for anomalous scattering in X-ray crystallography, CAS 423751-80-8 represents an ideal fragment-elaboration starting point [1]. The bromine enables experimental phasing (SAD/MAD) without requiring additional heavy-atom soaking, accelerating structure determination of protein-ligand complexes. The rigid, low-rotatable-bond scaffold maximizes conformational entropy gains upon binding while the ortho-OH and pyrazole NH provide directional hydrogen-bonding vectors for structure-guided optimization. The meta-bromo isomer offers a laterally oriented steric profile complementary to, and not redundant with, the more commonly used para-bromo isomer (CAS 416877-45-7) [3].

Tyrosinase Inhibition and Anti-Melanogenic Agent Development

In silico docking of the closely related dihydropyrazoline analog PF-2OH-3Br against tyrosinase (PDB: 2Y9X) demonstrated a binding free energy of −9.6368 kcal/mol, exceeding kojic acid (−8.0543 kcal/mol) by 1.58 kcal/mol [1]. The fully aromatic target compound (CAS 423751-80-8) is predicted to improve upon this docking score through enhanced π-stacking with the dicopper active site and elimination of the sterically demanding N-phenyl group. This compound is therefore recommended as a next-generation scaffold for medicinal chemistry campaigns targeting hyperpigmentation disorders, enzymatic browning in food science, or insect cuticle sclerotization, where the bromine atom additionally enables radiolabeling (⁷⁶Br/⁷⁷Br) for in vivo biodistribution studies.

Quote Request

Request a Quote for 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.